molecular formula C16H28N2O3S B604285 N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 1374682-88-8

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B604285
CAS No.: 1374682-88-8
M. Wt: 328.5g/mol
InChI Key: IYPGLADMATXCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of a diethylamino group, a methoxy group, and a sulfonamide group attached to a benzene ring. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of the diethylamino group allows the compound to interact with cell membranes, potentially affecting membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Known for its use in polymer synthesis and drug delivery systems.

    N,N-bis(3-methylamino)propyl methylamine: Utilized in the synthesis of surfactants and as a crosslinking agent in polymer chemistry.

Uniqueness

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1374682-88-8

Molecular Formula

C16H28N2O3S

Molecular Weight

328.5g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H28N2O3S/c1-6-18(7-2)10-8-9-17-22(19,20)16-12-14(4)13(3)11-15(16)21-5/h11-12,17H,6-10H2,1-5H3

InChI Key

IYPGLADMATXCEV-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.